7-ethoxy-8-iodo-4-methyl-2H-chromen-2-one
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Overview
Description
7-ethoxy-8-iodo-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is notable for its unique substitution pattern, which includes ethoxy, iodo, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-8-iodo-4-methyl-2H-chromen-2-one typically involves multiple steps. One common method starts with the iodination of 7-ethoxy-4-methylcoumarin. The iodination reaction can be carried out using iodine and potassium iodide in an aqueous medium. The reaction conditions often include mild temperatures and the presence of a base such as ammonium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-8-iodo-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted chromenones depending on the nucleophile used.
Oxidation Reactions: Products include chromenones with additional oxygen-containing functional groups.
Reduction Reactions: The major product is 7-ethoxy-4-methyl-2H-chromen-2-one.
Scientific Research Applications
7-ethoxy-8-iodo-4-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a fluorescent probe in analytical chemistry.
Mechanism of Action
The mechanism of action of 7-ethoxy-8-iodo-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets. The iodo group can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The ethoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
7-ethoxy-4-methyl-2H-chromen-2-one: Lacks the iodo group, making it less reactive in halogen bonding.
8-iodo-4-methyl-2H-chromen-2-one: Lacks the ethoxy group, affecting its solubility and bioactivity.
4-methyl-7-ethoxy-2H-chromen-2-one: Similar structure but different substitution pattern, leading to variations in chemical reactivity and biological activity.
Uniqueness
7-ethoxy-8-iodo-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-ethoxy-8-iodo-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IO3/c1-3-15-9-5-4-8-7(2)6-10(14)16-12(8)11(9)13/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQACMAGTRRKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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